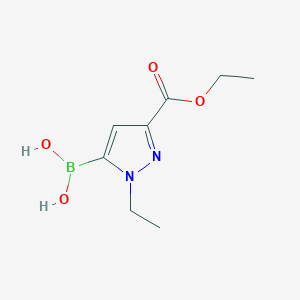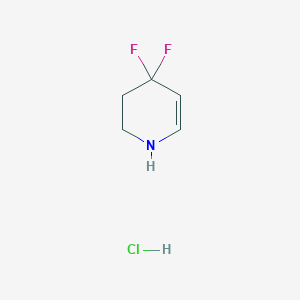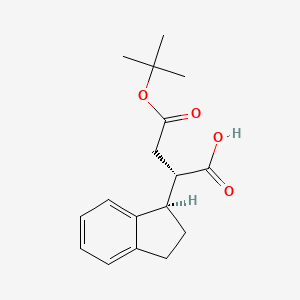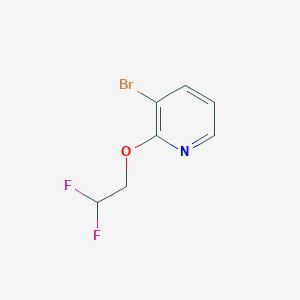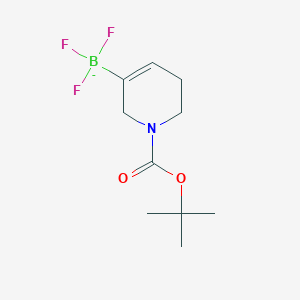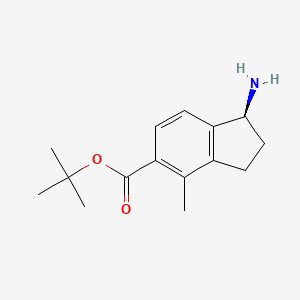
(S)-tert-butyl 1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is a complex organic compound that features a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of amino acids and subsequent reactions to introduce the tert-butyl group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is known for its efficiency and ability to produce high yields of the desired ester.
Industrial Production Methods
Industrial production of tert-butyl esters often relies on the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. This process can be catalyzed by strong acids or performed under metal-free conditions using tert-butyl hydroperoxide . The choice of method depends on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, such as the SN1 mechanism.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in studies involving protein tagging and NMR spectroscopy.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. For instance, in solvolysis reactions, the compound forms highly dipolar transition states stabilized by nucleophilic and electrophilic solvents . This stabilization facilitates the reaction and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and amino acid derivatives, such as tert-butyl Nα-protected amino acid esters and tert-butanesulfinamide .
Uniqueness
tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a tert-butyl group with an amino and carboxylate group makes it particularly useful in various synthetic and research applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl (1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-9-10-7-8-13(16)12(10)6-5-11(9)14(17)18-15(2,3)4/h5-6,13H,7-8,16H2,1-4H3/t13-/m0/s1 |
InChI Key |
LLSUNXRXXMMHGQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


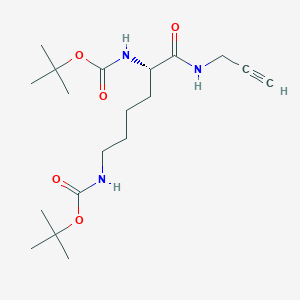
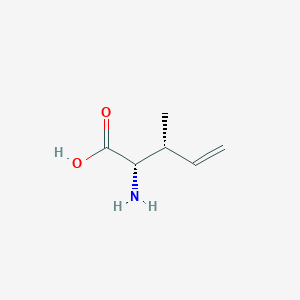
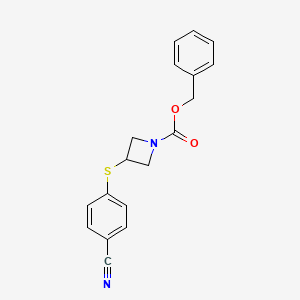
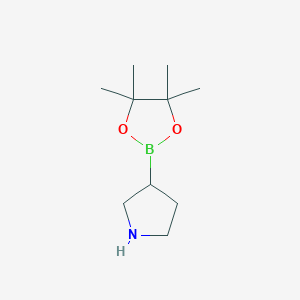
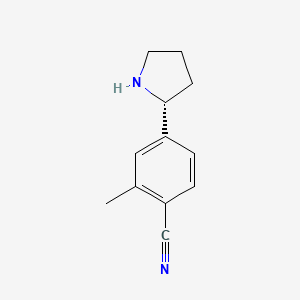
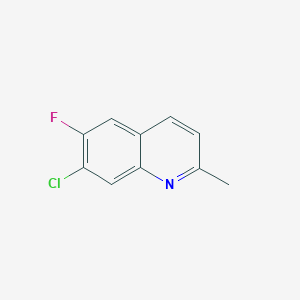
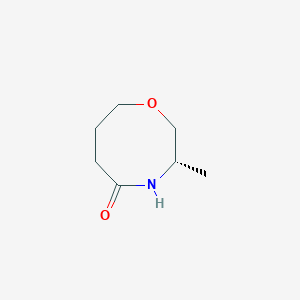
![1,4-Dichlorothieno[3,4-d]pyridazine](/img/structure/B12984887.png)
